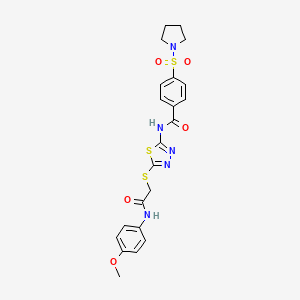![molecular formula C18H12N2OS B3018637 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-60-7](/img/structure/B3018637.png)
2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H12N2OS and its molecular weight is 304.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Compounds derived from "2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one" have been synthesized for their potential antimicrobial properties. For instance, novel pyrrolo-pyrimidines synthesized through dry media under microwave irradiations exhibited mild to moderate antimicrobial activities, highlighting the compound's utility in developing new antimicrobial agents (Mishra, 2010).
Anticancer and Anti-angiogenic Applications
Another significant application is in the development of anticancer drugs. Derivatives of this compound, particularly those with modifications in the tubulin-binding motif, have demonstrated promising anticancer, vascular-disrupting, and anti-angiogenic activities in vitro and in vivo. These findings suggest the potential of these compounds as pleiotropic anticancer drugs (Gold et al., 2020).
Analgesic and Anti-inflammatory Properties
The synthesis of derivatives has also been explored for evaluating their pharmacological profiles, including local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities. These studies suggest that modifications to the compound can influence its pharmacological effects, offering pathways for the development of new therapeutic agents (Ranise et al., 1997).
Chemical Synthesis and Characterization
Research has also focused on the chemical synthesis and characterization of related compounds. For example, the reaction of active methylene compounds with 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate leads to various heterocycles, including pyrimidinone derivatives, showcasing the versatility of thieno[2,3-d]pyrimidin-4(3H)-one as a precursor in synthetic chemistry (Shibuya, 1984).
Antioxidant Activities
Furthermore, some studies have evaluated the radical scavenging and antioxidant activities of these compounds. For instance, a DFT study on 2-phenoxypyridotriazolo pyrimidines, which share structural similarities with this compound, has provided insights into their antioxidant mechanisms, contributing to the understanding of how these compounds can be optimized for better antioxidant effects (Abuelizz et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the Cytochrome bd oxidase (Cyt-bd) . This enzyme plays a crucial role in the energy metabolism of the bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with the Cyt-bd, inhibiting its function . This interaction disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to grow and reproduce .
Biochemical Pathways
By inhibiting the Cyt-bd, the compound disrupts the electron transport chain in the bacteria, leading to ATP depletion . This affects the overall energy metabolism of the bacteria, causing a downstream effect on its growth and reproduction .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its antimycobacterial activity .
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis . Some derivatives of the compound have been found to exhibit very good antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM .
Análisis Bioquímico
Biochemical Properties
2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG
Cellular Effects
The compound has demonstrated significant effects on various types of cells and cellular processes. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown remarkable antitumor activity against certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism remains to be fully elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Propiedades
IUPAC Name |
2,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-17-14-11-15(12-7-3-1-4-8-12)22-18(14)20-16(19-17)13-9-5-2-6-10-13/h1-11H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIAKKUOSKSDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(NC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
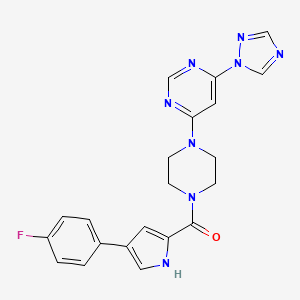
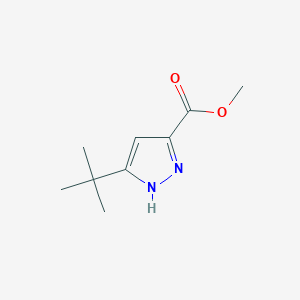
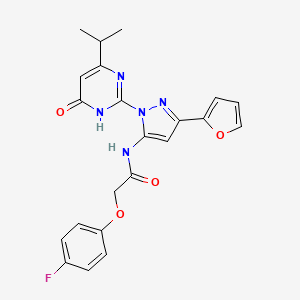


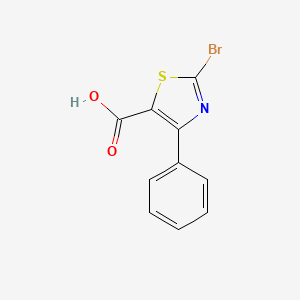

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3018565.png)

![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)
![3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one](/img/structure/B3018571.png)

